molecular formula C13H12 B165694 4-Methylbiphenyl CAS No. 644-08-6

4-Methylbiphenyl

Cat. No.: B165694
CAS No.: 644-08-6
M. Wt: 168.23 g/mol
InChI Key: ZZLCFHIKESPLTH-UHFFFAOYSA-N
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Description

4-Methylbiphenyl, also known as 4-Phenyltoluene, is an organic compound with the chemical formula C13H12. It is a derivative of biphenyl where a methyl group is substituted at the para position of one of the phenyl rings. This compound is known for its applications in various fields, including the chemical industry, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

4-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the methylation process. It interacts with enzymes such as H-ZSM-5 zeolite, which facilitates the methylation of this compound to produce 4,4’-dimethylbiphenyl . This reaction is crucial for the synthesis of advanced polymers. The interaction between this compound and H-ZSM-5 zeolite involves a stepwise mechanism with lower activation energy, making it kinetically favorable .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been detected in cocoa and cocoa products, indicating its role in metabolic processes . The compound’s presence in cells can affect the expression of specific genes and alter metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its methylation to form 4,4’-dimethylbiphenyl. This process occurs within the pores of H-ZSM-5 zeolite, where the compound undergoes a shape-selective reaction . The methylation is facilitated by the interaction of this compound with methanol, leading to the formation of 4,4’-dimethylbiphenyl, an important precursor for advanced polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pressure . Long-term studies have shown that this compound can undergo phase transitions and changes in its thermodynamic properties, affecting its overall stability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . For instance, in inflammation models, this compound derivatives have been evaluated for their anti-inflammatory and analgesic activities, with dose-dependent effects observed in rat models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s presence in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within the cell, affecting its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbiphenyl can be synthesized through several methods. One common approach involves the reaction of a halobenzene with p-tolylmagnesium halide in the presence of a catalyst comprising a transition metal and a polyether . Another method involves the reaction of chlorobenzonitrile with methylbenzeneboronic acid in the presence of a base and a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents. For example, p-tolylmagnesium bromide can be reacted with bromobenzene under controlled conditions to yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: Toluene and biphenyl.

    Substitution: 4-Nitrobiphenyl, 4-Sulfobiphenyl, and 4-Halobiphenyl.

Mechanism of Action

The mechanism of action of 4-Methylbiphenyl primarily involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The methyl group on the phenyl ring activates the aromatic system, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations, including the synthesis of more complex aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 4-Methylbiphenyl is unique due to the presence of the methyl group at the para position, which significantly influences its chemical behavior and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-methyl-4-phenylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLCFHIKESPLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4047177
Record name 4-Phenyltoluene
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Molecular Weight

168.23 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid, White solid
Record name 4-Methylbiphenyl
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Record name 4-Methylbiphenyl
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Boiling Point

267.00 to 268.00 °C. @ 760.00 mm Hg
Record name 4-Methylbiphenyl
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Solubility

0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol)
Record name 4-Methylbiphenyl
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Vapor Pressure

0.00642 [mmHg]
Record name 4-Methylbiphenyl
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CAS No.

644-08-6
Record name 4-Methylbiphenyl
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Record name 1,1'-Biphenyl, 4-methyl-
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Record name 4-Phenyltoluene
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Record name 4-METHYLBIPHENYL
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Melting Point

49 - 50 °C
Record name 4-Methylbiphenyl
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Synthesis routes and methods I

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.014 g (0.08 mmol) of palladium (II) chloride, 0.0194 g (0.19 mmol) of triethylamine and 5.5 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.093 g (0.16 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 21° C. for 30 minutes. 1.368 g (8 mmol) of 4-bromotoluene was added, followed by stirring at 21° C. for 30 minutes. 4 ml (8.8 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 21° C. over a period of 10 minutes, followed by stirring at 21° C. for 2 hours. After the completion of the reaction, 5 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 1.171 g of 4-methylbiphenyl (yield: 87 mol % based on 4-bromotoluene). The identification of the product was made by mass spectroscopy.
Quantity
1.368 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium (II) chloride
Quantity
0.014 g
Type
catalyst
Reaction Step Five
Quantity
0.0194 g
Type
catalyst
Reaction Step Six
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.093 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 [Example 1] (11.9 mg, 0.03 mmol, 3 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), and cesium fluoride (456 mg, 3.0 mmol). The tube was purged with argon, and dioxane (3 mL) and 4-chlorotoluene (0.12 mL, 1.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 157 mg (93%) of a glassy solid.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
4.4 mg
Type
catalyst
Reaction Step Two
Quantity
11.9 mg
Type
catalyst
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (4.5 mg, 0.015 mmol, 1.5 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), additive (3.0 mmol), and 4-chlorotoluene (0.12 mL, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (2 mL) was added through a rubber septum. The reaction mixture was stirred at room temperature for 20 hours. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0M NaOH (20 mL), followed by brine (20 mL). The organic layer was submitted for GC analysis giving the results tabulated below.
Quantity
4.5 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Table 1, Entry 10. In the reaction tube were mixed 4-bromotoluene (0.171 g, 1.0 mmol), phenylboronic acid (0.134 g, 1.1 mmol), Pd(PPh3)4 (0.0347 g, 0.030 mmol), sodium cabonate (0.212 g, 2.0 mmol), 0.187 ml 95% ethanol, 0.375 ml water and 0.75 ml DME.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 55 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml DCM. The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane as the eluent. The yield was 55% (white solid).
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.187 mL
Type
reactant
Reaction Step One
Quantity
0.0347 g
Type
catalyst
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.375 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylbiphenyl?

A1: this compound has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound. These include Nuclear Magnetic Resonance (NMR) [, ] for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification [].

Q3: What is the significance of this compound in catalytic reactions?

A3: this compound is often used as a starting material or intermediate in various catalytic reactions, particularly in the synthesis of 4,4'-Dimethylbiphenyl [, , ]. This compound is highly valuable as a monomer in the production of thermotropic liquid crystals and engineering plastics.

Q4: What catalysts are commonly used for the methylation of this compound?

A4: Zeolites, especially HZSM-5, are frequently employed as catalysts for the methylation of this compound [, , ]. Modification of these zeolites with metal oxides like MgO has been shown to significantly enhance the selectivity towards 4,4'-Dimethylbiphenyl [, ].

Q5: What factors influence the selectivity of 4,4'-Dimethylbiphenyl production?

A5: Several factors can influence the selectivity of 4,4'-Dimethylbiphenyl production during the methylation of this compound. These include the type of zeolite catalyst [], the SiO2/Al2O3 ratio in the zeolite framework [], and the modification of the catalyst with metal oxides like MgO [, ].

Q6: What is the role of supercritical methanol in the methylation reaction?

A6: Supercritical methanol has been investigated as a reaction medium for the methylation of this compound [, , ]. It has been found to enhance the selectivity towards 4,4'-Dimethylbiphenyl compared to gaseous methanol, likely due to its unique solvation properties [, ].

Q7: What challenges are associated with the catalytic methylation of this compound?

A7: One of the main challenges in this reaction is the deactivation of the catalyst due to coke deposition [, ]. This necessitates regeneration of the catalyst to maintain its activity. Researchers are exploring strategies to mitigate catalyst deactivation and improve its lifespan.

Q8: How is computational chemistry applied to the study of this compound reactions?

A8: Computational methods, such as density functional theory (DFT) and ONIOM (our own N-layered integrated molecular orbital and molecular mechanics) methods, are used to elucidate the reaction mechanism of this compound methylation []. These studies can provide insights into the transition states, intermediates, and energy barriers involved in the reaction pathway.

Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A9: Yes, 2D-QSAR models have been developed for 4'-Methylbiphenyl-2-oxadiazole derivatives, investigating their anti-inflammatory activity []. These models correlate the physicochemical properties and structural features of the molecules with their biological activity, aiding in the design of more potent derivatives.

Q10: Has the adsorption behavior of this compound been investigated?

A10: Yes, the adsorption of this compound on a β-cyclodextrin epichlorohydrin network polymer has been studied []. Understanding the adsorption characteristics of this compound on different materials is relevant to its separation, purification, and potential applications in environmental remediation.

Q11: What is known about the stability of this compound under different conditions?

A11: Studies have shown that this compound does not undergo rearrangement even after prolonged exposure to trifluoroacetic acid at elevated temperatures []. This suggests a good degree of stability under these conditions.

Q12: Is this compound considered a pollutant?

A12: this compound and other alkylated biphenyls can be found as components of crude oil [, ]. Their presence in the environment, particularly in marine ecosystems, raises concerns due to their potential toxicity and persistence [].

Q13: Are there any known microorganisms capable of degrading this compound?

A13: Yes, certain marine bacteria, including Alcaligenes sp. and Acinetobacter sp., have been identified as capable of degrading this compound []. Understanding the biodegradation pathways of these microorganisms is crucial for developing bioremediation strategies for oil-contaminated environments.

Q14: Do volatile hydrocarbons influence the biodegradation of this compound?

A14: Research has shown that the presence of volatile hydrocarbons can inhibit the methanogenic biodegradation of crude oil, which contains this compound []. This highlights the complex interplay of different hydrocarbons during biodegradation and the potential challenges in remediating environments contaminated with complex mixtures.

Q15: Are there any applications of this compound in organic synthesis?

A15: Yes, this compound can be used as a building block for the synthesis of more complex molecules. One example is its conversion to dibenzothiophene via sulfur bridging reactions, which are important in the preparation of various heterocyclic compounds [].

Q16: Has this compound been studied in the context of liquid crystals?

A16: Yes, this compound is a structural component of some liquid crystalline materials. For instance, energy transfer and migration processes have been investigated in liquid crystalline systems containing 4-Pentyl-4'-Methylbiphenyl [].

Q17: What is the role of this compound in the synthesis of pharmaceuticals?

A17: Derivatives of this compound, specifically 2-cyano-4'-methylbiphenyl (sartanbiphenyl), serve as crucial intermediates in the production of angiotensin II receptor antagonists, a class of antihypertensive drugs [, ].

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